

commercial availability of 3-Methoxycyclobutanecarboxylic acid

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Compound of Interest

Compound Name: 3-Methoxycyclobutanecarboxylic acid

Cat. No.: B1324274

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An In-depth Technical Guide to **3-Methoxycyclobutanecarboxylic Acid** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxycyclobutanecarboxylic acid**, a valuable building block for researchers, chemists, and professionals involved in drug discovery and development. This document details its commercial availability, chemical properties, and potential applications, with a focus on its role in the synthesis of complex molecules.

Commercial Availability

3-Methoxycyclobutanecarboxylic acid (CAS No. 480450-03-1) is commercially available from various suppliers, primarily catering to the research and development sector. The compound is typically offered in quantities ranging from milligrams to several grams, with purity levels generally at 95% or higher. Pricing and lead times can vary significantly between suppliers. Below is a summary of representative commercial sources.

Supplier	Purity	Quantity	Price	Lead Time
Shanghai Jizhi Biochemical Technology Co., Ltd. [1]	97.0%	1g	¥3159.0	3 Days [1]
Shanghai Nianxing Industrial Co., Ltd. [1]	98.0%	Inquiry	Check with supplier	10 Days [1]
Dayang Chem (Hangzhou) Co., Ltd. [1]	98.0%	100g, 1kg, 100kg, 1000kg	Inquiry	Inquiry [1]
Shanghai Amole Biotechnology Co., Ltd. [1]	98.0%	100mg, 1g, 250mg, 5g	Inquiry	Inquiry [1]
Parkway Scientific [2]	>95%	1g	\$395	4 to 5 weeks [2]
Parkway Scientific [2]	>95%	3g	\$698	4 to 5 weeks [2]

Chemical Properties

3-Methoxycyclobutanecarboxylic acid is a substituted cyclobutane derivative with the following key chemical properties:

Property	Value
CAS Number	480450-03-1[1][3]
Molecular Formula	C6H10O3[3]
Molecular Weight	130.14 g/mol [3]
Appearance	Typically a solid
Purity	≥95% (Varies by supplier)[2]
Synonyms	Cyclobutanecarboxylic acid, 3-methoxy-

Applications in Research and Drug Discovery

3-Methoxycyclobutanecarboxylic acid primarily serves as a versatile building block in medicinal chemistry and organic synthesis. Its strained cyclobutane ring and functional groups (carboxylic acid and methoxy ether) make it an attractive scaffold for introducing unique three-dimensional features into drug candidates. This can influence physicochemical properties such as metabolic stability, solubility, and lipophilicity, which are critical for optimizing pharmacokinetic profiles.

The compound has been cited in patent literature as an intermediate in the synthesis of novel therapeutic agents, including bicyclic quinazolinone derivatives and inhibitors of the menin-MLL interaction, which is a target in certain types of leukemia. Its application is primarily for the synthesis of APIs (Active Pharmaceutical Ingredients) and for research purposes.

Experimental Protocols: A Representative Synthetic Application

While specific experimental protocols for the biological application of **3-Methoxycyclobutanecarboxylic acid** are not readily available in the public domain, its utility as a synthetic intermediate is well-documented in patent literature. Below is a representative, generalized protocol for an amide coupling reaction, a common transformation for this molecule in drug discovery.

Objective: To synthesize an N-aryl amide of **3-Methoxycyclobutanecarboxylic acid**.

Materials:

- **3-Methoxycyclobutanecarboxylic acid**
- A substituted aniline (e.g., 4-chloroaniline)
- A peptide coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- A non-nucleophilic base (e.g., DIEA - N,N-Diisopropylethylamine)
- Anhydrous polar aprotic solvent (e.g., DMF - N,N-Dimethylformamide)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and magnetic stirrer

Procedure:

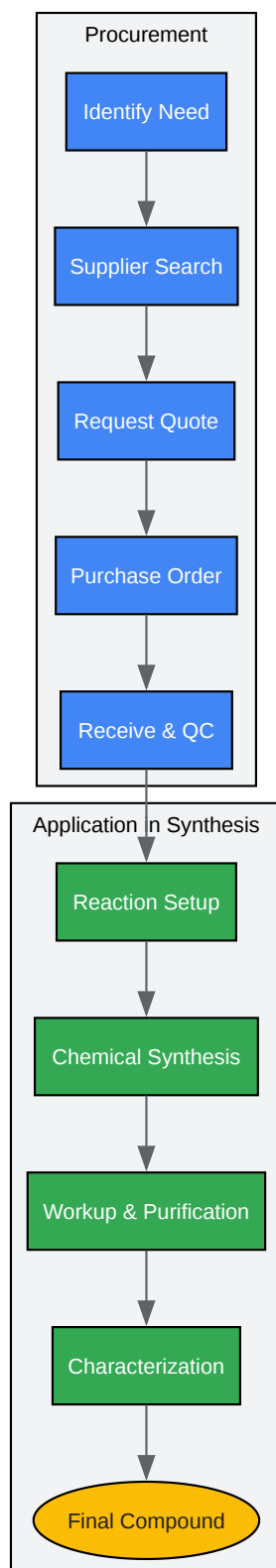
- To a solution of **3-Methoxycyclobutanecarboxylic acid** (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIEA (2.0 eq).
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amide.

Visualizations

Procurement and Application Workflow

The following diagram illustrates a typical workflow for a research organization to procure and utilize **3-Methoxycyclobutanecarboxylic acid** in a drug discovery project.

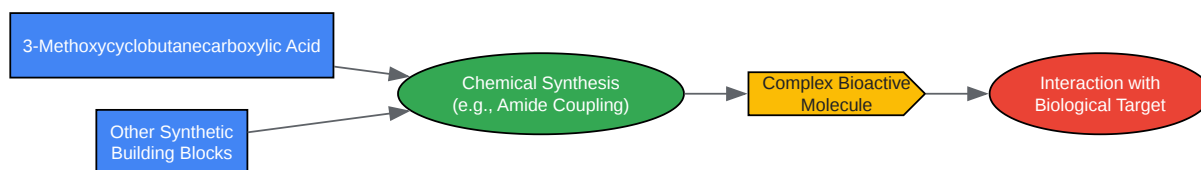


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Caption: Workflow for procurement and synthetic application.

Role in Synthesis of a Bioactive Molecule

This diagram illustrates the logical relationship of **3-Methoxycyclobutanecarboxylic acid** as a building block in the synthesis of a more complex, potentially bioactive final compound.



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Caption: Role as a synthetic building block.

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References

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